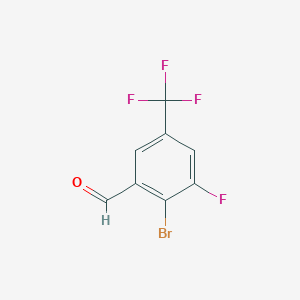

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

Description

IUPAC Name: 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

Molecular Formula: C₈H₃BrF₄O

Molecular Weight: 287.02 g/mol (calculated based on substituents)

Structural Features: This compound is a halogenated benzaldehyde derivative with bromine (Br) at the 2-position, fluorine (F) at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. The aldehyde (-CHO) functional group at the 1-position makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C8H3BrF4O |

|---|---|

Molecular Weight |

271.01 g/mol |

IUPAC Name |

2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-3H |

InChI Key |

IOOUGXBTQCMOCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- m-Fluorobenzotrifluoride (3-fluoro-5-(trifluoromethyl)toluene) is a common starting material due to its availability and appropriate substitution pattern.

- 2-Bromo-5-fluorobenzaldehyde and related compounds serve as intermediates in multi-step syntheses.

Bromination of Fluorotrifluoromethylbenzenes

Bromination is typically performed using bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents. The reaction is often catalyzed or carried out under radical initiation conditions (e.g., with azobisisobutyronitrile, AIBN) in solvents such as dichloromethane or carbon tetrachloride.

- Radical bromination targets methyl or benzylic positions to introduce bromomethyl groups.

- Electrophilic aromatic substitution introduces bromine directly onto the aromatic ring.

Formylation via Oxidation of Benzyl Alcohols

A common approach to introduce the aldehyde group is oxidation of the corresponding benzyl alcohol:

- For example, oxidation of (2-bromo-5-fluoro-phenyl)methanol with manganese(IV) oxide (MnO₂) in dichloromethane at room temperature over 48 hours yields 2-bromo-5-fluorobenzaldehyde with high yield (~92%).

- This aldehyde can then be further functionalized to introduce the trifluoromethyl group or other substituents.

Introduction of the Trifluoromethyl Group

Trifluoromethylation is achieved by reaction with trifluoromethyl reagents such as trifluoromethyl trimethylsilane (TMS-CF₃) in the presence of fluoride ion sources (e.g., tetrabutylammonium fluoride) in anhydrous solvents like tetrahydrofuran (THF).

Multi-step Synthesis Example

A representative synthetic sequence involves:

- Starting from 2-bromo-5-fluorobenzyl alcohol, oxidize to 2-bromo-5-fluorobenzaldehyde using MnO₂.

- React the aldehyde with trifluoromethyl trimethylsilane and tetrabutylammonium fluoride in THF to introduce the trifluoromethyl group.

- Purify the intermediate trifluoromethylated alcohol for further transformation to the target aldehyde.

Industrial and Patent-Reported Methods

Patent CN104447183B: Preparation of 2-Bromo-5-fluorobenzotrifluoride

- Describes preparation of 2-bromo-5-fluorobenzotrifluoride via fluorination and bromination under anhydrous conditions.

- Emphasizes mild reaction conditions, high yield, and use of inexpensive starting materials.

- Highlights challenges such as low yield and high energy consumption in alternative methods, proposing improved catalytic processes.

Patent WO2014071545A1: Preparation of 2-Bromo-3-fluorobenzoic Acid

- Although focused on the carboxylic acid derivative, the methodology is relevant for aldehyde synthesis.

- Uses m-fluorobenzotrifluoride as starting material.

- Sequence: nitration → bromination → reduction → deamination → separation → hydrolysis.

- Reaction conditions are mild, and the process is designed to be safe, cost-effective, and scalable.

- Bromination employs dibromohydantoin in sulfuric acid solvent.

- Hydrolysis involves sulfuric acid and controlled heating with water addition.

- This method offers insights into selective bromination and functional group transformations applicable to aldehyde synthesis.

Comparative Analysis of Synthetic Routes

Research Findings and Notes

- The oxidation of benzyl alcohols to aldehydes using MnO₂ is a well-established, high-yielding method for preparing aromatic aldehydes with sensitive substituents such as bromine and fluorine.

- Radical bromination using NBS is effective for introducing bromomethyl groups but may suffer from side reactions and lower regioselectivity.

- Trifluoromethylation using trifluoromethyl trimethylsilane is a versatile method to install CF₃ groups under mild conditions, facilitating access to trifluoromethylated benzaldehydes.

- Industrial methods prioritize cost-effectiveness, mild reaction conditions, and scalability, often employing catalytic systems and continuous processing to optimize yields and purity.

- The choice of solvent, temperature control, and stoichiometry are critical parameters influencing regioselectivity and yield in bromination and nitration steps.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid.

Reduction: 2-Bromo-3-fluoro-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound with a variety of applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing more complex organic molecules and bioactive compounds. The presence of bromine, fluorine, and a trifluoromethyl group in its structure gives it unique electronic properties, making it a versatile intermediate in synthesizing pharmaceuticals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde involves multi-step organic reactions. A common method includes bromination of a fluorinated benzaldehyde derivative using bromine or a brominating agent under controlled conditions. Reactions are typically performed in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production involves similar synthetic routes optimized for efficiency, yield, and cost-effectiveness. This may include continuous flow reactors and automated systems to precisely control reaction parameters.

Chemical Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde can undergo several types of chemical reactions due to its functional groups:

- Substitution Reactions: The bromine atom allows for nucleophilic substitution reactions.

- Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate and chromium trioxide

- Reduction: Sodium borohydride and lithium aluminum hydride

Major Products Formed:

- Oxidation: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

- Reduction: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol

- Substitution: 3-Methoxy-2-fluoro-5-(trifluoromethyl)benzaldehyde

Applications in Scientific Research

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules, serving as a building block in creating various chemical structures.

- Biology: It is investigated for potential biological activity and as a component in synthesizing bioactive compounds.

- Medicine: It is explored for potential use in developing pharmaceuticals, particularly those targeting specific enzymes or receptors.

- Industry: It is utilized in producing specialty chemicals and materials with unique properties.

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with unique electronic properties due to the halogen substituents. The molecular formula is C8H4BrF4O, featuring a benzene ring with bromine at the 3-position, fluorine at the 2-position, and a trifluoromethyl group at the 5-position. These electronegative halogens influence the compound's reactivity and interaction with biological targets.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The presence of electron-withdrawing groups, such as bromine and trifluoromethyl, can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Positional Isomers of Bromo-Trifluoromethyl Benzaldehydes

The position of substituents significantly impacts electronic and steric properties. Key isomers include:

Note: Discrepancies exist in CAS number assignments for 3-bromo-5-(trifluoromethyl)benzaldehyde, as some sources conflate it with the 2-bromo-5-(trifluoromethyl) isomer .

Key Findings :

- Electronic Effects : The electron-withdrawing -CF₃ group enhances the aldehyde's electrophilicity, facilitating nucleophilic additions. However, the bromine position alters resonance effects. For example, 2-bromo-5-(trifluoromethyl)benzaldehyde has stronger para-directing effects compared to meta-substituted isomers .

Fluorinated Analogs

Fluorine substitution further modulates reactivity and stability:

Research Insights :

- The addition of fluorine in 2-bromo-5-fluorobenzaldehyde improves metabolic stability in pharmaceutical intermediates, a trait likely shared by the trifluoromethylated analog .

- The trifluoromethyl group in 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde may increase lipophilicity, enhancing blood-brain barrier penetration in drug candidates .

Derivatives with Additional Substituents

Comparative Analysis :

- The ethoxy group in 3-bromo-2-ethoxy-5-(trifluoromethyl)benzaldehyde reduces reactivity at the aldehyde by steric shielding but improves solubility in polar solvents .

- Chlorine in 3-bromo-4-chloro-5-(trifluoromethyl)benzaldehyde promotes halogen-halogen interactions, stabilizing crystalline phases—a property less pronounced in fluorine-substituted analogs .

Biological Activity

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group, which significantly influence its chemical reactivity and interactions with biological targets.

Chemical Structure

- Molecular Formula : C8H4BrF4O

- Structural Features :

- Bromine at the 3-position

- Fluorine at the 2-position

- Trifluoromethyl group at the 5-position

These halogen substituents enhance the compound's electrophilicity and lipophilicity, making it a valuable intermediate in drug development and synthesis of bioactive compounds.

The biological activity of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can improve membrane penetration and modulate enzyme activity through steric and electronic effects. The compound's reactivity is influenced by the electron-withdrawing nature of the halogens, which can stabilize reactive intermediates during metabolic processes.

Structure-Activity Relationship (SAR)

The presence of multiple halogen substituents enhances binding affinity to biological targets. SAR studies have shown that compounds with trifluoromethyl groups often exhibit improved potency compared to their non-fluorinated analogs. For example, modifications in the position of halogens can significantly affect the biological activity of related compounds.

Synthesis and Application in Drug Development

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is used as an intermediate in synthesizing various pharmaceutical compounds. The synthesis typically involves several steps, including:

- Formation of the Aldehyde : Starting from appropriate precursors, the compound is synthesized via electrophilic aromatic substitution.

- Functionalization : Further reactions may involve nucleophilic attacks or coupling reactions to introduce additional functional groups.

Research indicates that this compound can serve as a building block for developing drugs targeting specific diseases due to its favorable pharmacological properties.

Comparative Analysis with Similar Compounds

To highlight its uniqueness, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | Different positioning of bromine and fluorine |

| 2-Bromo-4-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | Varying substitution pattern affecting reactivity |

The distinct combination of bromine, fluorine, and trifluoromethyl groups at specific positions makes 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde particularly valuable in synthetic chemistry and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via halogenation and formylation of a pre-functionalized benzene ring. For example, bromination at the ortho position relative to the aldehyde group may require electrophilic substitution under controlled temperatures (0–5°C) to minimize side reactions. The trifluoromethyl group, being strongly electron-withdrawing, directs incoming electrophiles to specific positions (meta/para), necessitating careful selection of catalysts (e.g., Lewis acids like FeCl₃) to enhance regioselectivity .

- Key Data : Substituent effects are quantified using Hammett constants (σ values: CF₃ ≈ +0.54, F ≈ +0.06), which predict reactivity patterns in aromatic systems.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities arising from halogen and trifluoromethyl groups?

- Methodological Answer :

- ¹⁹F NMR : Distinguishes between fluorine atoms in the trifluoromethyl group (-CF₃, δ ≈ -60 ppm) and the fluoro substituent (δ ≈ -110 ppm).

- ¹H NMR : The aldehyde proton appears as a singlet (~10 ppm), while coupling between bromine and fluorine may split adjacent proton signals.

- HRMS : Exact mass analysis (e.g., C₈H₃BrF₄O) confirms molecular ion peaks and isotopic patterns (e.g., ²⁷⁹.93 m/z for [M+H]⁺).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent light-induced decomposition.

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Waste Disposal : Segregate halogenated waste and neutralize aldehydes with bisulfite solutions before disposal .

Advanced Research Questions

Q. How does the bromo substituent facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl scaffolds?

- Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed couplings. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ as base, and DMF/H₂O (3:1) at 80°C. The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, enhancing reaction yields (typically 70–85%) .

- Data Contradiction : Steric hindrance from the CF₃ group may reduce coupling efficiency compared to non-fluorinated analogs, necessitating longer reaction times (24–48 hrs) .

Q. How can computational modeling predict the compound’s electronic effects on reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution and frontier molecular orbitals. The LUMO energy of the aldehyde group (-1.8 eV) suggests nucleophilic attack susceptibility, while the CF₃ group lowers electron density at the benzene ring, directing electrophiles to the para position .

- Application : Docking studies (AutoDock Vina) predict binding to microbial enzymes (e.g., leucyl-tRNA synthetase), supporting its potential as an antifungal agent .

Q. What mechanistic insights explain competing pathways in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The bromine’s leaving-group ability (Br⁻) is influenced by adjacent substituents. Fluorine’s electronegativity activates the ring for SNAr but may sterically hinder nucleophile access. Kinetic studies (UV-Vis monitoring) reveal a two-step mechanism:

Ring activation : Deprotonation by a base (e.g., NaH).

Nucleophilic displacement : Rate-determining step with primary kinetic isotope effects (kH/kD > 1) .

Q. How do structural isomers of this compound impact biological activity in drug discovery?

- Methodological Answer : Isomers with fluorine at the meta versus para position exhibit varied binding affinities. For example, meta-fluoro analogs show 10-fold higher inhibition of cytochrome P450 enzymes (IC₅₀ = 2.3 μM) due to improved hydrophobic interactions in the active site .

- Validation : Comparative SAR studies using MIC assays against Candida albicans confirm potency differences (MIC range: 8–64 μg/mL) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.